2-[4-(Benzyloxy)-3-methoxybenzyl]-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Benzyloxy)-3-methoxybenzyl]-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a benzyl moiety, which is further connected to a tetrahydroisoquinoline skeleton. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)-3-methoxybenzyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, including the formation of the tetrahydroisoquinoline core and the introduction of the benzyloxy and methoxy groups. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core. The benzyloxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate benzyl and methoxy reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)-3-methoxybenzyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the benzyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce various amines or alcohols .
Scientific Research Applications
2-[4-(Benzyloxy)-3-methoxybenzyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)-3-methoxybenzyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group and is used in similar synthetic applications.
2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran: Another compound with a benzyloxy and methoxy group, studied for its biological activities.
Uniqueness
2-[4-(Benzyloxy)-3-methoxybenzyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts distinct chemical and biological properties. This core structure is not present in the similar compounds listed above, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C24H25NO2 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C24H25NO2/c1-26-24-15-20(11-12-23(24)27-18-19-7-3-2-4-8-19)16-25-14-13-21-9-5-6-10-22(21)17-25/h2-12,15H,13-14,16-18H2,1H3 |
InChI Key |
LHOOYMZJOWNTQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCC3=CC=CC=C3C2)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.